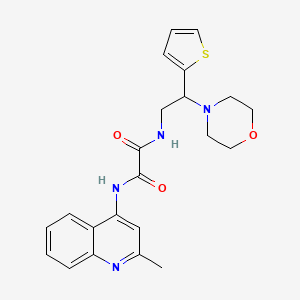

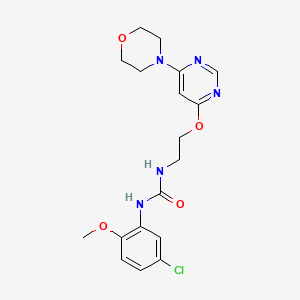

N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions (temperature, pressure, solvent, etc.).Molecular Structure Analysis

This involves the use of spectroscopic techniques (NMR, IR, MS, etc.) to determine the structure of the compound.Chemical Reactions Analysis

This would detail any known reactions that the compound undergoes, including the conditions and products of these reactions.Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Potential as Orexin Receptor Antagonists

Compounds with structural similarity to N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been investigated for their role in sleep-wake modulation through orexin receptor antagonism. For example, studies on orexin-1 and orexin-2 receptor antagonists show their potential in promoting sleep by deactivating the histaminergic system and impacting dopaminergic neurotransmission (Dugovic et al., 2009).

Anticancer Properties

Another area of interest is the synthesis and biological evaluation of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, suggesting a role in cancer therapy. These compounds exhibit potent cytotoxic activity against various cancer cell lines, highlighting their potential as effective anti-cancer agents (Riadi et al., 2021).

Applications in Migraine Treatment

Research into morpholino compounds, such as those structurally related to N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, includes the synthesis of orally bioavailable KCNQ2 potassium channel openers. These compounds demonstrate significant activity in models of migraine, suggesting their utility in developing treatments for neurological conditions (Wu et al., 2003).

Chemosensor Development

Additionally, the synthesis of novel chemosensors based on structurally similar compounds for the selective recognition of Pd2+ ions has been reported. These chemosensors demonstrate high sensitivity and selectivity, offering potential applications in environmental monitoring and analytical chemistry (Shally et al., 2020).

Safety And Hazards

This would detail any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This would involve speculation on potential future research directions, such as new synthetic routes, potential applications, and areas for further study.

Please consult with a qualified professional or researcher for accurate information. It’s also important to handle all chemical compounds safely and responsibly.

Eigenschaften

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-15-13-18(16-5-2-3-6-17(16)24-15)25-22(28)21(27)23-14-19(20-7-4-12-30-20)26-8-10-29-11-9-26/h2-7,12-13,19H,8-11,14H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGWWGINZOVBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)

![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)